2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
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Overview
Description
2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves the reaction of 4-methylphenyl thiazole derivatives with thiazol-4-ol under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these conditions to increase yield and purity, as well as scaling up the reaction to meet commercial demands.
Chemical Reactions Analysis
2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antibacterial, antifungal, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antitumor agent, with studies focusing on its ability to inhibit cancer cell growth.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol involves its interaction with specific molecular targets and pathways. The compound’s thiazole rings allow it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-9-2-4-10(5-3-9)11-7-18-13(15-11)6-14-16-12(17)8-19-14/h2-5,7-8,17H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALIEHRDWPXNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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